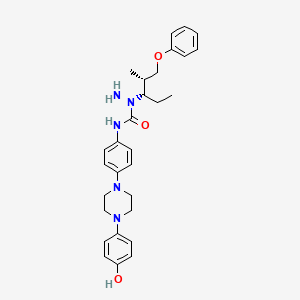

1-amino-3-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-methyl-1-phenoxypentan-3-yl)urea

Beschreibung

1-Amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea is a structurally complex urea derivative featuring three critical pharmacophores:

- Piperazine core: A 4-(4-hydroxyphenyl)piperazine moiety, which is known to modulate receptor binding affinity and selectivity, particularly in neurotransmitter systems (e.g., serotonin or dopamine receptors) .

- Stereospecific phenoxypentane group: The (2S,3S)-2-methyl-1-phenoxypentan-3-yl substituent introduces chirality, which may enhance target specificity and metabolic stability compared to non-chiral analogs.

- Urea linkage: The 1,3-disubstituted urea framework is a common motif in kinase inhibitors and GPCR-targeting agents, facilitating hydrogen bonding with biological targets .

Eigenschaften

CAS-Nummer |

345217-02-9 |

|---|---|

Molekularformel |

C29H37N5O3 |

Molekulargewicht |

503.6 g/mol |

IUPAC-Name |

1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea |

InChI |

InChI=1S/C29H37N5O3/c1-3-28(22(2)21-37-27-7-5-4-6-8-27)34(30)29(36)31-23-9-11-24(12-10-23)32-17-19-33(20-18-32)25-13-15-26(35)16-14-25/h4-16,22,28,35H,3,17-21,30H2,1-2H3,(H,31,36)/t22-,28+/m1/s1 |

InChI-Schlüssel |

NHGGGQXZNVGCBP-DFHRPNOPSA-N |

Isomerische SMILES |

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N |

Kanonische SMILES |

CCC(C(C)OCC1=CC=CC=C1)N(C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O)N |

Synonyme |

1-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]hydrazinecarboxamide |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.

Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxyphenyl halide reacts with the piperazine ring.

Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine group. In this case, the isocyanate derivative of the phenoxy pentane moiety reacts with the amine group on the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or sulfonated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that derivatives of this compound may exhibit antifungal properties. Specifically, compounds containing the piperazine structure have been shown to act as intermediates in the synthesis of triazolone antifungals. For example, N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine serves as a precursor for triazolones that demonstrate antifungal activity against various pathogens .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. It has been reported that certain derivatives can inhibit the growth of gram-positive bacteria by binding to the 50S ribosomal subunit, thereby preventing transcription and replication . This mechanism suggests potential applications in developing new antibiotics.

Central Nervous System Effects

Due to the presence of the piperazine ring, compounds similar to 1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea may influence neurotransmitter systems. Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which could lead to applications in treating psychiatric disorders such as depression and anxiety .

Case Study 1: Synthesis of Antifungal Agents

A study focused on synthesizing new triazolone derivatives from piperazine intermediates demonstrated that modifications to the piperazine structure could enhance antifungal activity. The synthesis involved the reaction of 1-amino derivatives with various acylating agents to yield compounds with improved efficacy against fungal strains .

Case Study 2: Antimicrobial Testing

In another investigation, researchers evaluated the antimicrobial properties of phenolic piperazine derivatives. The study found that specific substitutions on the phenolic ring significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that further optimization of these compounds could lead to novel antimicrobial therapies .

Wirkmechanismus

The mechanism of action of 1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyphenyl group may interact with active sites through hydrogen bonding, while the piperazine ring can enhance binding affinity through hydrophobic interactions. The phenoxy pentane moiety may contribute to the overall stability and bioavailability of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Pharmacological Features of Analogs

Pharmacological Implications

- Metabolism : Chiral centers in the target compound may slow hepatic degradation compared to achiral analogs (e.g., ), though this requires experimental validation .

Biologische Aktivität

The compound 1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 485.63 g/mol. The structure includes a piperazine ring, hydroxyphenyl groups, and a phenoxypentane moiety, which are known to contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine moiety is particularly noteworthy, as piperazine derivatives have been extensively studied for their ability to modulate serotonin and dopamine receptors, which are critical in treating psychiatric disorders.

Key Mechanisms:

- Serotonin Receptor Modulation : Compounds with piperazine structures often exhibit affinity for serotonin receptors (5-HT), influencing mood and anxiety levels.

- Dopamine Receptor Interaction : The structure may also interact with dopamine receptors, which is essential for the treatment of conditions like schizophrenia.

Antidepressant and Antipsychotic Effects

Research indicates that similar compounds have shown efficacy in models of depression and anxiety. For instance, studies on related piperazine derivatives have demonstrated their ability to reduce depressive-like behavior in animal models by enhancing serotonergic activity .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Similar urea derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin levels | |

| Antipsychotic | Affects dopamine receptor pathways | |

| Antitumor | Induces apoptosis in cancer cells |

Case Study 1: Antidepressant Efficacy

In a study published in Psychopharmacology, a related piperazine derivative was tested for its effects on serotonin levels in rat models. The results showed a significant increase in serotonin turnover, correlating with reduced anxiety-like behaviors .

Case Study 2: Cancer Cell Proliferation

A study published in Cancer Research evaluated the antitumor effects of urea derivatives similar to our compound. The findings indicated that these compounds could effectively inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.